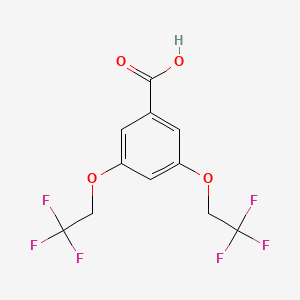

3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-bis(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-7-1-6(9(18)19)2-8(3-7)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVBKGSAPRNFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Bis 2,2,2 Trifluoroethoxy Benzoic Acid Architectures

Regioselective Etherification Strategies for Aromatic Precursors

The introduction of the two 2,2,2-trifluoroethoxy groups onto an aromatic precursor with the correct 3,5-regiochemistry is a critical step. This is typically achieved through etherification reactions where the aromatic ring is activated towards either nucleophilic attack or serves as the nucleophile itself.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is substituted with electron-withdrawing groups. chemistrysteps.comlibretexts.org For the synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, this strategy would commence with a 3,5-dihalobenzoic acid, such as 3,5-dibromobenzoic acid or its ester derivative.

The reaction proceeds by treating the dihalo-aromatic precursor with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and typically a copper catalyst. google.comgoogleapis.com The strong base, such as sodium hydride (NaH) or potassium tert-butoxide, deprotonates the 2,2,2-trifluoroethanol to form the potent nucleophile, sodium 2,2,2-trifluoroethoxide. google.com This nucleophile then displaces the halide substituents on the aromatic ring. The presence of the carboxylate group (or an ester) and the halogens activates the ring, making it sufficiently electron-deficient for the nucleophilic attack to occur. libretexts.org Copper salts, like copper(I) iodide or bromide, are often essential to facilitate the substitution of aryl halides, which are generally less reactive than alkyl halides. google.comgoogleapis.com

The general mechanism involves the addition of the trifluoroethoxide nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Subsequent elimination of the halide ion restores the aromaticity of the ring, yielding the desired ether linkage. The process is repeated for the second halide to afford the final product.

An alternative etherification strategy is the base-mediated alkylation of a dihydroxybenzoic acid precursor, which is analogous to the Williamson ether synthesis. The starting material for this route is 3,5-dihydroxybenzoic acid. The phenolic hydroxyl groups are weakly acidic and can be deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form a dianionic phenoxide intermediate.

This nucleophilic phenoxide can then react with an electrophilic source of the 2,2,2-trifluoroethyl group. A highly effective, albeit costly, alkylating agent for this purpose is 2,2,2-trifluoroethyl triflate (CF₃CH₂OTf). google.com The triflate group is an excellent leaving group, which facilitates the nucleophilic attack by the phenoxide. The reaction results in the formation of the two ether bonds at the 3- and 5-positions. If the starting material is the free acid, the carboxylic acid group must also be deprotonated or protected (e.g., as an ester) to prevent unwanted side reactions. Subsequent acidification or deprotection would yield the final product. chemicalbook.com

Table 1: Comparison of Regioselective Etherification Strategies

| Strategy | Aromatic Precursor | Key Reagents | General Conditions | Notes |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 3,5-Dihalobenzoic Acid (or ester) | 2,2,2-Trifluoroethanol, Strong Base (e.g., NaH), Copper(I) salt (e.g., CuI) | Aprotic solvent (e.g., DMF, NMP), Elevated temperatures | Requires an activated aromatic ring with good leaving groups (halides). |

Oxidative Approaches for Carboxylic Acid Formation from Substituted Aromatic Rings

This synthetic paradigm involves constructing the 1,3-bis(2,2,2-trifluoroethoxy)benzene core first, followed by the oxidation of a pre-existing functional group on the ring to form the carboxylic acid. This approach is advantageous if the precursor to the carboxylic acid is readily available or easily installed.

A well-established method for synthesizing benzoic acids is the oxidation of an alkyl side chain on an aromatic ring. sci-hub.se In this case, the precursor would be 1,3-bis(2,2,2-trifluoroethoxy)-5-methylbenzene, a substituted toluene (B28343) derivative. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is commonly employed for this transformation, typically under alkaline and heated conditions. vedantu.comdoubtnut.comyoutube.com The reaction proceeds by converting the toluene derivative into its corresponding potassium benzoate (B1203000) salt. After the oxidation is complete, the reaction mixture is cooled and filtered to remove manganese dioxide, a byproduct of the reaction. youtube.com The filtrate is then acidified with a strong mineral acid, such as hydrochloric acid (HCl), to protonate the benzoate salt and precipitate the final this compound product. vedantu.com Other potent oxidizing agents like acidic potassium dichromate (K₂Cr₂O₇) can also be used. vedantu.com

Another oxidative route involves the haloform reaction, specifically using hypochlorite (B82951) to oxidize an acetophenone (B1666503) intermediate. google.com The starting material for this synthesis would be 3',5'-bis(2,2,2-trifluoroethoxy)acetophenone. This intermediate has a methyl ketone (acetyl) group attached to the aromatic ring.

Treatment of the acetophenone with a hypochlorite solution, such as sodium hypochlorite (NaOCl), under basic conditions leads to the oxidation of the acetyl group. The methyl group is converted into a carboxylate, while a haloform (e.g., chloroform) is generated as a byproduct. scribd.com Following the oxidation, the reaction mixture is acidified to convert the sodium 3,5-bis(2,2,2-trifluoroethoxy)benzoate salt into the desired carboxylic acid. A potential drawback of this method is the risk of partial halogenation of the electron-rich aromatic ring under the reaction conditions. google.com

Table 2: Comparison of Oxidative Approaches for Carboxylic Acid Formation

| Strategy | Aromatic Precursor | Oxidizing Agent | Key Intermediate | Notes |

|---|---|---|---|---|

| Alkyl Side Chain Oxidation | 1,3-Bis(2,2,2-trifluoroethoxy)-5-methylbenzene | Potassium Permanganate (KMnO₄) | Potassium 3,5-bis(2,2,2-trifluoroethoxy)benzoate | A robust and common method for creating the benzoic acid moiety. |

Multi-Step Synthetic Sequences and Intermediate Compound Generation

For instance, a plausible multi-step sequence based on the base-mediated alkylation approach could begin with 3,5-dihydroxybenzoic acid.

Esterification: The carboxylic acid group of 3,5-dihydroxybenzoic acid is first protected, for example, by converting it into a methyl or ethyl ester via Fischer esterification. This prevents the acidic proton from interfering with the subsequent base-mediated step. The resulting intermediate is methyl 3,5-dihydroxybenzoate (B8624769).

Double Etherification: The dihydroxy ester is then subjected to alkylation with two equivalents of a 2,2,2-trifluoroethylating agent in the presence of a base, as described in section 2.1.2. This yields methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate.

Hydrolysis (Deprotection): The final step involves the hydrolysis of the ester group, typically under basic conditions (saponification) followed by acidic workup, to reveal the carboxylic acid and furnish the target molecule.

Table 3: Chemical Compounds Mentioned

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| 2,2,2-Trifluoroethanol | Reagent (Etherification) |

| 3,5-Dibromobenzoic acid | Precursor (SNAr) |

| 3,5-Dihydroxybenzoic acid | Precursor (Alkylation) |

| Sodium Hydride | Reagent (Base) |

| Potassium tert-butoxide | Reagent (Base) |

| Copper(I) Iodide | Reagent (Catalyst) |

| Copper(I) Bromide | Reagent (Catalyst) |

| 2,2,2-Trifluoroethyl triflate | Reagent (Alkylating Agent) |

| Potassium Carbonate | Reagent (Base) |

| 1,3-Bis(2,2,2-trifluoroethoxy)-5-methylbenzene | Precursor (Oxidation) |

| Potassium Permanganate | Reagent (Oxidizing Agent) |

| 3',5'-Bis(2,2,2-trifluoroethoxy)acetophenone | Precursor (Oxidation) |

| Sodium Hypochlorite | Reagent (Oxidizing Agent) |

| Methyl 3,5-dihydroxybenzoate | Intermediate |

| Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate | Intermediate |

| Hydrochloric Acid | Reagent (Acidification) |

| Chloroform | Byproduct |

Esterification Reactions and Subsequent Hydrolysis for Carboxylic Acid Unmasking

A common and effective strategy for the synthesis of aromatic carboxylic acids, where the reaction conditions might affect the carboxylic acid group, involves a protection-deprotection sequence. In the context of this compound, this would typically involve the initial esterification of a suitable precursor, followed by the introduction of the trifluoroethoxy moieties, and concluding with the hydrolysis of the ester to reveal the desired carboxylic acid.

A plausible precursor for this synthetic route is 3,5-dihydroxybenzoic acid. The synthesis would commence with the esterification of 3,5-dihydroxybenzoic acid to protect the carboxylic acid group, for instance, as a methyl or ethyl ester. This can be achieved through a Fischer-Speier esterification, reacting the dihydroxybenzoic acid with an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Once the carboxyl group is protected, the two phenolic hydroxyl groups can be converted to trifluoroethoxy groups. This etherification can be accomplished via a Williamson ether synthesis. The methyl 3,5-dihydroxybenzoate would be treated with a strong base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl groups, forming a more nucleophilic phenoxide. This is then reacted with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or 2,2,2-trifluoroethyl iodide.

The final step is the deprotection of the carboxylic acid group through the hydrolysis of the ester. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. Basic hydrolysis, or saponification, is often preferred for its generally high yields and straightforward work-up procedures. quora.comchemspider.com The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

A representative reaction scheme is presented below:

Step 1: Esterification of 3,5-Dihydroxybenzoic Acid

Reactants: 3,5-Dihydroxybenzoic Acid, Methanol, Sulfuric Acid (catalyst)

Product: Methyl 3,5-dihydroxybenzoate

Step 2: Bis-O-trifluoroethylation

Reactants: Methyl 3,5-dihydroxybenzoate, 2,2,2-Trifluoroethyl tosylate, Potassium Carbonate

Solvent: N,N-Dimethylformamide (DMF)

Product: Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate

Step 3: Hydrolysis

Reactants: Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate, Sodium Hydroxide, Water/Methanol

Followed by: Acidification with Hydrochloric Acid

Final Product: this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3,5-Dihydroxybenzoic Acid, Methanol | H₂SO₄ (catalytic), Reflux | Methyl 3,5-dihydroxybenzoate |

| 2 | Methyl 3,5-dihydroxybenzoate, 2,2,2-Trifluoroethyl tosylate | K₂CO₃, DMF, Heat | Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate |

| 3 | Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate | 1. NaOH (aq), Reflux 2. HCl (aq) | This compound |

Synthesis via Halobenzoic Acid Derivatives and Copper-Catalyzed Processes

An alternative and powerful approach for the formation of aryl ethers is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol. For the synthesis of this compound, a suitable starting material would be a 3,5-dihalobenzoic acid, such as 3,5-dibromobenzoic acid or 3,5-diiodobenzoic acid.

In a typical Ullmann condensation for this purpose, the 3,5-dihalobenzoic acid would be reacted with an excess of 2,2,2-trifluoroethanol in the presence of a copper catalyst and a base. wikipedia.orgresearchgate.net The copper catalyst can be in the form of copper(I) salts, such as copper(I) iodide or copper(I) bromide, which are often more effective than copper metal. google.com The base, typically a strong base like sodium hydride or potassium carbonate, is required to deprotonate the 2,2,2-trifluoroethanol to form the corresponding alkoxide, which is the active nucleophile in the reaction.

The reaction is generally carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction at elevated temperatures. The choice of solvent can significantly impact the reaction rate and yield.

A key consideration in this approach is the potential for the carboxylic acid group to interfere with the reaction or to be esterified under the reaction conditions. While some Ullmann-type reactions can proceed with a free carboxylic acid, it is often advantageous to protect it as an ester, as described in the previous section, and then deprotect it after the etherification is complete.

Below is a table outlining a plausible synthetic route using a copper-catalyzed process:

| Reactant | Reagents and Conditions | Intermediate/Product |

| Methyl 3,5-dibromobenzoate | 2,2,2-Trifluoroethanol, CuI (catalyst), Cs₂CO₃ (base), NMP (solvent), High Temperature | Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate |

| Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate | 1. LiOH, THF/H₂O 2. HCl (aq) | This compound |

Optimization and Scale-Up Considerations in Laboratory Synthesis

The successful transition of a synthetic procedure from a small-scale laboratory experiment to a larger-scale production requires careful optimization of various reaction parameters to ensure efficiency, safety, and reproducibility. For the synthesis of this compound, several key factors would need to be considered for optimization and scale-up.

Reaction Conditions:

Temperature: The optimal reaction temperature for both the Williamson ether synthesis and the Ullmann condensation needs to be determined. Insufficient temperature may lead to slow or incomplete reactions, while excessive heat could result in side reactions and decomposition of reactants or products.

Reaction Time: Monitoring the reaction progress over time is crucial to determine the point of maximum conversion and to avoid prolonged reaction times that could lead to the formation of impurities.

Reagents and Solvents:

Stoichiometry: The molar ratios of the reactants, particularly the trifluoroethylating agent and the base, should be optimized to achieve high yields while minimizing waste and cost.

Catalyst Loading: In the case of the copper-catalyzed process, the amount of copper catalyst needs to be minimized to reduce cost and simplify purification, without compromising the reaction rate and yield.

Solvent Selection: The choice of solvent is critical. For scale-up, factors such as cost, toxicity, environmental impact, and ease of removal and recovery become paramount.

Work-up and Purification:

Extraction and Washing: The procedures for extracting the product from the reaction mixture and washing to remove impurities need to be efficient and scalable.

Crystallization: The choice of solvent system for recrystallization is crucial for obtaining a high-purity product with a good recovery rate. The cooling profile during crystallization can also affect the crystal size and purity.

Chromatography: While column chromatography is a powerful purification technique on a small scale, it is often less practical for large-scale production. Developing robust crystallization or distillation methods is generally preferred.

A summary of key parameters for optimization is provided in the table below:

| Parameter | Considerations for Optimization and Scale-Up |

| Temperature Control | Ensure uniform heating and efficient heat dissipation to prevent runaway reactions and side product formation. |

| Reagent Addition | Controlled addition of reactive species (e.g., strong bases) to manage exotherms. |

| Mixing | Efficient stirring is essential to ensure homogeneity, especially in heterogeneous reaction mixtures. |

| Purification Method | Transition from chromatographic methods to more scalable techniques like recrystallization or distillation. |

| Solvent Recovery | Implementation of procedures for solvent recycling to reduce cost and environmental impact. |

| Process Safety | A thorough hazard analysis of all reagents, intermediates, and reaction conditions is necessary before scaling up. |

Diverse Chemical Transformations and Derivatization Pathways of Bis 2,2,2 Trifluoroethoxy Benzoic Acids

Conversion to Acyl Halides and Other Activated Carboxylic Acid Species for Coupling Reactions

The conversion of a carboxylic acid to a more reactive derivative is a fundamental step in facilitating reactions such as amidation and esterification. Acyl halides, particularly acyl chlorides, are among the most common and versatile activated forms due to their high reactivity with a wide range of nucleophiles.

Synthesis of Benzoyl Chlorides as Versatile Intermediates

The synthesis of 3,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride from its parent carboxylic acid is a standard transformation in organic synthesis. This conversion is typically achieved by treating the benzoic acid with a chlorinating agent. Common and effective reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). researchgate.netchemicalbook.com

The reaction with thionyl chloride is widely used due to its efficiency and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. researchgate.net Alternatively, oxalyl chloride can be employed, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which forms the reactive Vilsmeier reagent in situ. chemicalbook.com This method is known for its mild reaction conditions. chemicalbook.com The resulting 3,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride is a highly reactive intermediate, primed for subsequent coupling reactions with amines, alcohols, and other nucleophiles. google.com

Formation of Nitrogen-Containing Derivatives for Subsequent Cyclization Reactions

The introduction of nitrogen-containing functionalities is a critical step in the synthesis of many heterocyclic compounds. For 3,5-bis(2,2,2-trifluoroethoxy)benzoic acid, this is primarily achieved through the formation of hydrazides, which serve as key precursors for building more complex molecular architectures.

Preparation of Benzoic Hydrazides as Key Precursors

Benzoic hydrazides are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. nih.gov The preparation of 3,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can be accomplished through several reliable methods. A common route involves the reaction of the corresponding methyl or ethyl ester of the benzoic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in an alcoholic solvent, such as ethanol. nih.govacs.org

Alternatively, the more reactive benzoyl chloride, synthesized as described in section 3.1.1, can be directly treated with hydrazine hydrate to yield the desired hydrazide. This pathway is often efficient and proceeds readily. The resulting 3,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a stable, crystalline solid that serves as a crucial building block for further derivatization.

Synthesis of Schiff Bases from Hydrazides and Aldehydes/Ketones

Schiff bases, also known as imines, are formed by the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). foundryjournal.net In this context, the benzoic hydrazide prepared in the previous step acts as the amine component. The reaction of 3,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with various aromatic or aliphatic aldehydes or ketones leads to the formation of the corresponding N-acylhydrazones, a specific class of Schiff bases. impactfactor.org

This condensation is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, most commonly ethanol. impactfactor.org Often, a few drops of an acid catalyst, such as glacial acetic acid, are added to facilitate the reaction. The resulting Schiff bases are often crystalline solids and are important intermediates themselves, particularly in the synthesis of heterocyclic rings. sciencepublishinggroup.com

Intramolecular and Intermolecular Cyclization Reactions for Heterocyclic Ring Formation

The derivatives of this compound, particularly the hydrazide and its Schiff base derivatives, are well-suited for cyclization reactions to form a variety of heterocyclic systems. One of the most prominent of these is the 1,3,4-oxadiazole (B1194373) ring.

Synthesis of 1,3,4-Oxadiazole Frameworks

The 1,3,4-oxadiazole moiety is a significant structural component in medicinal chemistry and materials science. nih.gov A prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.gov Starting from 3,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, reaction with a carboxylic acid or, more commonly, an acyl chloride would form the necessary diacylhydrazine precursor.

This intermediate can then be cyclized using a variety of dehydrating agents. nih.gov Phosphorus oxychloride (POCl₃) is one of the most frequently used reagents for this transformation. nih.gov Other effective agents include thionyl chloride, polyphosphoric acid, and triflic anhydride (B1165640). nih.gov An alternative and often more direct route is the oxidative cyclization of the N-acylhydrazones (Schiff bases) described in section 3.2.2. This transformation can be promoted by various oxidizing agents. organic-chemistry.org These methods provide efficient access to 2-(aryl/alkyl)-5-(3,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazoles, which are valuable targets for further chemical exploration. nih.gov

Preparation of 1,3-Thiazolidine-4-one Scaffolds

A review of the scientific literature indicates a notable absence of specific, documented methods for the direct synthesis of 1,3-thiazolidine-4-one scaffolds originating from this compound. Research in this area has more prominently featured the isomeric 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid as a precursor for such heterocyclic systems.

For the 2,5-isomer, a multi-step synthesis has been reported that commences with the esterification of the benzoic acid. This is followed by conversion to a benzohydrazide, which is then reacted with various aldehydes to form hydrazones. The final step involves the cyclization of these hydrazones with thioglycolic acid to yield the N-substituted 1,3-thiazolidine-4-one derivatives. This pathway highlights a potential, albeit unconfirmed, route that could theoretically be adapted for the 3,5-isomer, although the different substitution pattern on the aromatic ring would likely influence reaction conditions and yields.

Other Functionalization Reactions on the Benzoic Acid Moiety

The carboxylic acid group of this compound is the primary site for a variety of functionalization reactions, typical of benzoic acid derivatives. These transformations allow for the introduction of diverse functional groups, leading to a range of derivatives with potentially unique chemical and physical properties. The primary reactions include esterification and amidation.

As a general principle, the reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. This is often achieved by reaction with reagents such as thionyl chloride or oxalyl chloride to form an acyl chloride, or by forming a mixed anhydride with a chloroformate.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated prior to reaction with the alcohol.

Amidation: The formation of amides from this compound is a key transformation for introducing nitrogen-containing functional groups. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride or a mixed anhydride, followed by reaction with a primary or secondary amine. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provides another mild and efficient method for amide bond formation.

The following table outlines potential functionalization reactions of the benzoic acid moiety of this compound, based on established chemical principles for carboxylic acids.

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Methanol (B129727), H₂SO₄ (catalyst) | Methyl 3,5-bis(2,2,2-trifluoroethoxy)benzoate |

| Amidation | 1. SOCl₂ 2. Ammonia | 3,5-Bis(2,2,2-trifluoroethoxy)benzamide |

| Acyl Halide Formation | Oxalyl chloride, DMF (catalyst) | 3,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride |

| Mixed Anhydride Formation | Ethyl chloroformate, Triethylamine | Mixed anhydride derivative |

These reactions represent fundamental transformations that expand the synthetic utility of this compound, enabling its incorporation into a wider array of more complex molecules.

Cutting Edge Applications in Advanced Materials Science and Engineering

Development and Performance of Electrolyte Additives in Energy Storage Systems

The quest for higher energy density and longer cycle life in lithium metal batteries has driven research into novel electrolyte additives. Compounds featuring trifluoroethoxy groups are of particular interest for their ability to enhance electrode stability.

Formation of Macromolecular Protective Films on Electrode Interfaces (e.g., NCM811 Cathodes)

Research has demonstrated that using 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid as a sacrificial additive in the carbonate electrolyte of a lithium metal battery leads to the formation of a high-polymer protective film on the electrode surfaces. bldpharm.com During the initial charging and discharging cycles, the additive decomposes to create a dense and conductive layer of poly(trifluoroethyl acrylate). bldpharm.com This film effectively shields the high-capacity LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathode from direct contact with the electrolyte. bldpharm.com

This protective barrier is crucial as it mitigates common degradation mechanisms in high-nickel cathodes, such as parasitic side reactions with the electrolyte, the migration of nickel ions, and structural degradation of the NCM811 crystal lattice. bldpharm.com The film also helps to suppress the formation of lithium dendrites on the anode, which are a primary cause of battery failure and safety concerns. bldpharm.com

Impact on Cycling Stability, Capacity Retention, and Coulombic Efficiency in Lithium Metal Batteries

In a study utilizing a 3 wt% concentration of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, a Li/NCM811 battery demonstrated remarkable durability. The cell maintained 89.41% of its initial capacity after 700 cycles at a rate of 0.5C. bldpharm.com Over this extended cycling period, the battery also exhibited a high average Coulombic efficiency of 99.13%, indicating minimal loss of lithium inventory and highly reversible electrochemical reactions. bldpharm.com Even after 1000 cycles, the battery retained a capacity of 123.4 mAh g⁻¹, corresponding to 72.65% of its initial capacity. bldpharm.com

Table 1: Performance of Li/NCM811 Battery with and without Bis(2,2,2-trifluoroethoxy)benzoic Acid Additive

| Performance Metric | Li/NCM811 with 2,5-BTBA Additive | Li/NCM811 without Additive |

| Capacity Retention (after 300 cycles) | 97.8% | 83.0% |

| Capacity Retention (after 700 cycles) | 89.41% | Not Reported |

| Remaining Capacity (after 700 cycles) | 150.60 mAh g⁻¹ | Not Reported |

| Average Coulombic Efficiency | 99.13% | Not Reported |

Utilization as Monomers and Building Blocks in Polymer Science

The trifluoroethoxy side groups present in 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid make it an attractive building block for creating high-performance fluorinated polymers. These polymers are known for their exceptional properties, including chemical resistance, hydrophobicity, and thermal stability.

Incorporation into High-Performance Polymeric Materials

While specific polymers synthesized directly from this compound are not extensively documented in public literature, its structure is analogous to monomers used in creating advanced materials. The presence of both a carboxylic acid group and fluorinated ether groups allows for potential polymerization through various chemical pathways. The resulting polymers would benefit from the properties imparted by the trifluoroethoxy groups, such as low surface energy and resistance to harsh environments.

Synthesis of Fluorinated Polyphosphazenes and Related Polymeric Architectures

A significant application for trifluoroethoxy groups is in the synthesis of polyphosphazenes, a class of inorganic-organic hybrid polymers. The most common synthetic route involves the substitution of chlorine atoms on a poly(dichlorophosphazene) backbone with organic side groups. Sodium 2,2,2-trifluoroethoxide, derived from 2,2,2-trifluoroethanol (B45653), is a common reagent for this substitution, yielding Poly[bis(2,2,2-trifluoroethoxy)phosphazene].

This specific fluorinated polyphosphazene is noted for its high hydrophobicity, biocompatibility, fire resistance, and radiation stability. These properties make it suitable for a wide range of applications, including biomedical materials, surface coatings, and battery electrolytes. The incorporation of trifluoroethoxy groups, such as those in this compound, is a key strategy for designing these versatile and high-performance polymeric architectures.

Exploration in Supramolecular Chemistry and Crystal Engineering

The fields of supramolecular chemistry and crystal engineering focus on designing and controlling the assembly of molecules into well-defined, functional structures through non-covalent interactions. Benzoic acid derivatives are frequently used in this field due to the strong and directional hydrogen bonding capabilities of the carboxylic acid group.

Currently, specific studies detailing the crystal structure or supramolecular assemblies of this compound are not widely available. However, the molecule possesses the necessary functional groups—a carboxylic acid for hydrogen bonding and trifluoroethoxy groups that can participate in weaker halogen bonding or van der Waals interactions—to be a candidate for forming complex, self-assembled architectures. Future research in this area could explore how the interplay of these groups directs the formation of novel crystalline solids with potentially interesting optical or material properties.

Design of Hydrogen-Bonded Networks and Co-Crystals

The design of hydrogen-bonded networks and co-crystals is a cornerstone of crystal engineering, allowing for the precise construction of solid-state materials with tailored properties. The carboxylic acid moiety of this compound is the primary driver for the formation of robust hydrogen bonds.

Hydrogen-Bonded Networks:

Similar to other benzoic acid derivatives, this compound is expected to form strong O-H···O hydrogen bonds, leading to the creation of centrosymmetric carboxylic acid dimers. This dimer motif is a highly predictable and stable supramolecular synthon. Beyond this primary interaction, the trifluoroethoxy groups can influence the extended packing of these dimers. The ether oxygen atoms within these groups could act as hydrogen bond acceptors, potentially interacting with weaker donors from neighboring molecules.

Co-Crystals:

Co-crystallization offers a powerful strategy to modify the physicochemical properties of materials. By combining this compound with other molecules (co-formers) capable of complementary hydrogen bonding, a wide array of co-crystals can be conceptualized. For instance, co-formers containing strong hydrogen bond acceptors, such as pyridine or amide functionalities, could disrupt the typical carboxylic acid dimerization in favor of forming strong O-H···N or O-H···O=C hydrogen bonds.

The trifluoroethoxy groups would also play a significant role in co-crystal design. Their steric bulk would create specific spatial requirements for potential co-formers, influencing the selection of molecules that can pack efficiently. Moreover, the fluorinated substituents can engage in halogen bonding or other non-covalent interactions with appropriate co-formers, adding another layer of control over the resulting supramolecular architecture. The ability to systematically vary co-formers would allow for the fine-tuning of properties such as solubility, melting point, and mechanical strength of the resulting co-crystals.

Role in Non-Covalent Interactions and Self-Assembly Processes

The self-assembly of molecules into ordered supramolecular structures is governed by a delicate balance of non-covalent interactions. For this compound, the interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces would dictate its assembly behavior.

Non-Covalent Interactions:

The primary non-covalent interaction is the aforementioned O-H···O hydrogen bond forming the carboxylic acid dimer. The trifluoroethoxy groups introduce several other key interactions. The highly electronegative fluorine atoms create a significant dipole moment in the C-F bonds, leading to potential dipole-dipole interactions that can influence molecular alignment.

Furthermore, the fluorinated nature of the side chains can lead to fluorophilic/fluorophobic effects, where the trifluoroethoxy groups may preferentially interact with other fluorinated segments or be excluded from hydrocarbon-rich regions in a multi-component system. Weak C-H···F and C-H···O interactions involving the ethoxy linkage would further stabilize the assembled structures.

Self-Assembly Processes:

The predictable formation of the carboxylic acid dimer synthon makes this compound a promising building block for programmed self-assembly. On surfaces, this compound could form well-ordered two-dimensional networks. The balance between the strong hydrogen bonding of the acid groups and the weaker, but numerous, interactions of the trifluoroethoxy side chains would determine the packing arrangement. It is conceivable that by controlling the substrate and deposition conditions, different polymorphic structures with distinct surface patterns could be achieved.

In solution, the self-assembly behavior would be highly dependent on the solvent. In non-polar solvents, the strong hydrogen bonding would dominate, leading to the formation of discrete dimers or small oligomers. In more polar solvents that can compete for hydrogen bonding, the assembly would be weaker, and other interactions would play a more significant role in directing any aggregation. The trifluoroethoxy groups, with their hydrophobic and fluorophilic character, could also drive the formation of larger aggregates or even liquid crystalline phases under appropriate conditions, a phenomenon observed in other fluorinated benzoic acids. tandfonline.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published studies containing ¹H, ¹³C, or ¹⁹F NMR data for 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid could be located.

Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Proton Assignment

Specific chemical shifts (δ), coupling constants (J), and integration values for the aromatic and aliphatic protons of this compound are not available in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Detailed ¹³C NMR spectral data, including chemical shifts for the carboxylic, aromatic, and trifluoroethoxy carbons of this compound, have not been reported.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Trifluoroethoxy Group Characterization

Specific ¹⁹F NMR chemical shifts and coupling information for the trifluoroethoxy groups of this compound are not documented in available scientific sources.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Accurate mass measurement and fragmentation data from HRMS analysis of this compound are not available in the public domain.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No specific FTIR spectra or detailed vibrational band analysis for this compound has been found in the searched literature.

X-ray Crystallography for Single-Crystal Structural Determination and Molecular Conformation Studies

There are no published X-ray crystallography studies for this compound, and therefore, no data on its single-crystal structure, bond lengths, bond angles, or molecular conformation is available.

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools in the research and development of specialty chemicals like this compound. These methods are crucial for assessing the purity of the final compound, separating it from starting materials and byproducts, and monitoring the progress of its synthesis. The selection of a specific chromatographic technique and its parameters is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of this compound. It is particularly useful for reaction monitoring, allowing chemists to quickly check for the consumption of starting materials and the formation of the desired product.

Stationary Phase: For a polar compound like a carboxylic acid, a polar stationary phase is typically employed. Standard silica (B1680970) gel plates (SiO₂) are the most common choice. The polar silanol (B1196071) groups on the silica surface interact with the polar carboxylic acid group of the analyte.

Mobile Phase: The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate via capillary action. The choice of mobile phase is critical for achieving good separation. For this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is often effective. The polarity of the mobile phase can be adjusted to control the retention factor (Rf) of the compound. Adding a small amount of a volatile acid, like acetic acid, to the mobile phase can help to suppress the ionization of the carboxylic acid group, leading to sharper spots and more consistent Rf values.

Visualization: Since this compound contains a benzene (B151609) ring, it is expected to be UV-active. Therefore, the spots on the TLC plate can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots against a fluorescent background.

Illustrative TLC Parameters for Benzoic Acid Derivatives:

| Stationary Phase | Mobile Phase System | Visualization | Application |

| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) + 1% Acetic Acid | UV (254 nm) | Monitoring reaction progress |

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (B129727) (e.g., 95:5 v/v) | UV (254 nm) | Purity check of isolated product |

| RP-18 F₂₅₄s | Acetonitrile (B52724):Water (e.g., 6:4 v/v) + 0.1% Formic Acid | UV (254 nm) | Separation from less polar impurities |

This table presents typical solvent systems used for the TLC analysis of aromatic carboxylic acids and is illustrative of the conditions that could be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of this compound. It provides high resolution, sensitivity, and reproducibility, making it the method of choice for final purity assessment and impurity profiling.

Reversed-Phase HPLC: The most common mode of HPLC for analyzing moderately polar compounds like benzoic acid derivatives is reversed-phase HPLC.

Stationary Phase: In reversed-phase HPLC, a non-polar stationary phase is used. The most widely used are C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica columns. The long alkyl chains provide a hydrophobic surface for interaction with the analyte. For highly fluorinated compounds like this compound, specialized fluorinated stationary phases (e.g., pentafluorophenyl or PFP) can offer alternative selectivity due to dipole-dipole and π-π interactions. bohrium.comchromatographyonline.com

Mobile Phase: The mobile phase in reversed-phase HPLC is typically a mixture of water and a polar organic solvent, such as acetonitrile or methanol. To ensure the carboxylic acid is in its protonated form and to achieve sharp, symmetrical peaks, a small amount of an acid is usually added to the mobile phase. Common additives include trifluoroacetic acid (TFA), formic acid, or a buffer to maintain a low pH (e.g., pH 2-3). ekb.egdoi.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.

Detection: A UV detector is the most common and suitable detector for this compound, given the presence of the aromatic chromophore. The detection wavelength is typically set at or near the absorbance maximum of the compound (e.g., around 220-260 nm) to ensure high sensitivity. ekb.eg

Illustrative HPLC Method Parameters for Fluorinated Benzoic Acids:

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Pentafluorophenyl (PFP) (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Methanol |

| Gradient | 30% B to 95% B over 20 minutes | 40% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 230 nm | UV at 254 nm |

| Application | Quantitative purity analysis and impurity profiling | Separation of positional isomers and related fluorinated compounds |

This table provides example HPLC conditions based on methods used for structurally similar fluorinated and substituted benzoic acids. ekb.eg These conditions would serve as a good starting point for developing a specific method for this compound.

The application of these chromatographic techniques is fundamental in ensuring the quality and consistency of this compound in a research setting. TLC offers a quick check of reaction status and fraction analysis during purification, while HPLC provides the detailed quantitative data necessary to confirm the purity of the final product against established specifications.

An in-depth analysis of the computational and theoretical investigations into this compound and its related derivatives reveals a landscape rich with advanced molecular modeling techniques. While direct computational studies specifically targeting the 3,5-isomer are not extensively documented in the available literature, a comprehensive understanding can be constructed by examining research on its isomers and other substituted benzoic acids. These studies employ a range of sophisticated methods to predict molecular behavior, reactivity, and interactions, providing a robust framework for understanding the properties of this specific fluorinated compound.

Future Research Trajectories and Emerging Opportunities for Bis 2,2,2 Trifluoroethoxy Benzoic Acid Derivatives

Development of Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry)

The future synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid and its derivatives is trending towards green chemistry principles to minimize environmental impact and enhance safety. Traditional synthesis routes for analogous fluorinated aromatics often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. For instance, related syntheses have employed strong bases like sodium hydride in combination with solvents such as N,N-dimethylformamide (DMF), which can pose safety risks. google.com The use of copper catalysts is also common, raising concerns about heavy metal contamination in waste streams. google.com

Emerging research trajectories focus on overcoming these limitations. Key areas of development include:

Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like ionic liquids, supercritical fluids (e.g., scCO₂), or even water where possible. chemistryjournals.net

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific chemical transformations under mild conditions (room temperature and neutral pH), which can increase selectivity and reduce byproduct formation. researchgate.net

Energy Efficiency: Employing methods like microwave-assisted synthesis or flow chemistry to reduce reaction times, lower energy consumption, and allow for safer, more controlled production processes. chemistryjournals.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This includes exploring catalytic cycles that regenerate reagents, such as the oxyfluorination of copper to regenerate a CuF₂ catalyst. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Potential Traditional Route | Future Green Chemistry Route |

|---|---|---|

| Solvents | Aprotic polar solvents (e.g., DMF, NMP) | Supercritical CO₂, ionic liquids, water, or solvent-free conditions |

| Catalysts | Homogeneous copper salts (difficult to remove) | Immobilized enzymes, recyclable solid-supported catalysts |

| Reagents | Stoichiometric strong bases (e.g., NaH) | Catalytic amounts of milder bases, photocatalytic systems |

| Energy Input | Prolonged heating under reflux | Microwave irradiation, flow reactors with precise temperature control |

| Waste Profile | High volume of solvent waste, metal contaminants | Minimal waste, biodegradable byproducts, catalyst recycling |

Exploration of Novel Applications in Niche Advanced Materials and Specialized Coatings

The distinct properties imparted by the trifluoroethoxy groups—such as enhanced thermal stability, chemical resistance, and hydrophobicity—make this compound a promising building block for advanced materials. chemimpex.comvulcanchem.com Its rigid aromatic core combined with fluorinated side chains suggests its potential as a monomer for high-performance polymers like polyesters and polyamides. vulcanchem.com

Future opportunities lie in leveraging these properties for specialized, high-value applications:

Hydrophobic and Oleophobic Coatings: The low surface energy characteristic of fluorinated compounds can be used to create self-cleaning and anti-fouling surfaces for applications in aerospace, electronics, and marine industries.

High-Performance Dielectrics: The incorporation of fluorine can lower the dielectric constant of polymers, making derivatives of this compound candidates for use as insulating materials in next-generation microelectronics.

Atomic Layer Deposition (ALD) Inhibitors: Research on similar molecules like 3,5-bis(trifluoromethyl)benzoic acid has shown their effectiveness in forming self-assembled monolayers that can act as inhibitors in area-selective ALD processes. mdpi.com This enables the precise, bottom-up fabrication of nanoscale electronic components.

Specialty Polymers: As a monomer, it can be used to synthesize specialty polymers with enhanced thermal stability and chemical resistance, suitable for components in the automotive and electronics sectors. chemimpex.comvulcanchem.com

Table 2: Potential Applications in Advanced Materials

| Material/Application Area | Key Property from Derivative | Potential Industry |

|---|---|---|

| Low-k Dielectric Films | Low polarizability, high thermal stability | Semiconductors, Microelectronics |

| Anti-Reflective & Hydrophobic Coatings | Low refractive index, low surface energy | Optics, Displays, Solar Panels |

| Gas Separation Membranes | Tuned free volume and selective permeability | Petrochemicals, Environmental Remediation |

| Area-Selective ALD Blocking Layers | Surface passivation, high hydrophobicity | Nanotechnology, Electronics Fabrication |

Integration into Hybrid Materials and Nanostructures for Multifunctional Performance

The structure of this compound is well-suited for integration into complex material systems. The carboxylic acid group provides a reactive anchor point for grafting the molecule onto surfaces or incorporating it into larger frameworks, while the fluorinated tails can dictate the material's surface properties and intermolecular interactions.

Emerging opportunities include:

Functionalized Nanoparticles: The carboxylic acid can bind to the surface of metal oxide nanoparticles (e.g., TiO₂, SiO₂, ZnO), creating a fluorinated organic shell. This shell can improve the dispersibility of the nanoparticles in non-polar solvents and polymer matrices, and impart hydrophobicity to the final composite material.

Metal-Organic Frameworks (MOFs): Derivatives could serve as fluorinated organic linkers in the synthesis of novel MOFs. The presence of fluorine within the pores of the MOF could create unique host-guest interactions, leading to materials with high selectivity for the capture of specific gases like CO₂ or fluorinated pollutants.

Organic-Inorganic Hybrid Coatings: Integration into sol-gel networks (e.g., silica-based) can produce hybrid coatings that combine the durability and hardness of an inorganic matrix with the flexibility, hydrophobicity, and low surface energy of the fluorinated organic component.

Table 3: Projected Roles in Hybrid Materials

| Hybrid System | Role of the 3,5-Isomer Derivative | Resulting Multifunctional Performance |

|---|---|---|

| Surface-Modified Metal Oxides | Surface ligand/passivating agent | Enhanced dispersion, hydrophobicity, thermal stability |

| Fluorinated MOFs | Organic linker or strut | Selective gas adsorption, catalysis, chemical sensing |

| Polymer-Silica Hybrids | Covalently bonded organic modifier | Improved mechanical strength, low friction, chemical resistance |

| Functionalized Carbon Nanotubes | Non-covalent functionalizing agent | Improved solubility in organic media, modified electronic properties |

Advanced Computational Design and Machine Learning Approaches for New Derivative Discovery

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery of new molecules with targeted properties, thereby reducing the need for laborious trial-and-error synthesis. For derivatives of this compound, these approaches offer a pathway to rapidly screen virtual libraries of compounds for specific applications.

Future research trajectories in this domain include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the electronic structure, reactivity, and spectral properties of novel derivatives. mdpi.com This can guide synthetic efforts by identifying the most promising candidates for applications ranging from electronics to pharmaceuticals.

Molecular Dynamics (MD) Simulations: Simulating how derivatives self-assemble on surfaces or interact with polymer chains to predict the bulk properties of coatings and composite materials.

Machine Learning (ML) Models: Training ML algorithms on existing data for fluorinated compounds to predict key properties of new, hypothetical derivatives of the 3,5-isomer. nih.govacs.org This can rapidly identify candidates with optimal thermal stability, solubility, dielectric constant, or even biological activity. rsc.org For example, in silico screening and molecular docking have already been used to evaluate derivatives of the related 2,5-isomer for potential anticancer activity. acs.orgnih.gov

Table 4: Computational and Machine Learning Strategies

| Methodology | Application for Derivative Discovery | Target Property to Optimize |

|---|---|---|

| Density Functional Theory (DFT) | Predicting molecular geometry, electronic properties, and reactivity | Dielectric constant, chemical stability, reaction pathways |

| Molecular Docking | Screening derivatives for binding affinity to biological targets | Bioactivity for pharmaceutical applications |

| Quantitative Structure-Property Relationship (QSPR) | Developing predictive models based on molecular structure | Melting point, solubility, thermal degradation temperature |

| Machine Learning (e.g., Neural Networks) | High-throughput screening of virtual libraries for desired traits | Performance in coatings, polymer compatibility, reaction yield prediction |

Q & A

Q. What are the common synthetic routes for preparing 3,5-Bis(2,2,2-trifluoroethoxy)benzoic acid?

The synthesis typically involves nucleophilic substitution and esterification/hydrolysis steps. For example:

- Substitution : React 3,5-dihydroxybenzoic acid with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) to introduce trifluoroethoxy groups .

- Ester Hydrolysis : If starting from an ester precursor (e.g., methyl 3,5-bis(trifluoroethoxy)benzoate), saponification with NaOH in methanol/water yields the carboxylic acid .

- Purification : Vacuum evaporation and recrystallization from ethanol are common for isolating the final product .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : To confirm substitution patterns (¹H/¹³C NMR) and fluorine environments (¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., molecular ion peak at m/z 318.17) .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar benzoic acid derivatives .

Q. What physicochemical properties are relevant for experimental design?

- Molecular Weight : 318.17 g/mol (calculated from C₁₁H₈F₆O₄) .

- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Acidity : The carboxylic acid group (pKa ~2.5) impacts reactivity in buffered solutions .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, leveraging structural similarities to salicylic acid derivatives .

- In Vitro Models : Use cell lines (e.g., RAW 264.7 macrophages) to assess anti-inflammatory activity via cytokine suppression (e.g., TNF-α, IL-6) .

Q. What computational tools are suitable for studying its interactions with biological targets?

- Molecular Docking : AutoDock4 or Schrödinger Suite can model binding affinities to proteins (e.g., COX-2 active site) .

- DFT Calculations : Optimize geometry and predict electrostatic potential surfaces (e.g., Gaussian 09) .

Q. How do substituents (e.g., trifluoroethoxy vs. trifluoromethyl) influence structure-activity relationships (SAR)?

- Electron-Withdrawing Effects : Trifluoroethoxy groups enhance metabolic stability compared to trifluoromethyl .

- Hydrogen Bonding : The ether oxygen in trifluoroethoxy may improve solubility and target interactions .

Q. What safety protocols are essential for handling this compound?

- Hazard Codes : Xi (Irritant), with risks of skin/eye irritation (H315, H319) .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C in airtight containers .

Q. How can researchers address contradictions in synthetic yield or purity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.